Ethyl (2-(4-aminophenyl)acetyl)glycinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
HYQBVYIYVIMCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 4 Aminophenyl Acetyl Glycinate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of ethyl (2-(4-aminophenyl)acetyl)glycinate identifies the most logical bond disconnections to reveal potential starting materials. The structure contains both an amide and an ester functional group, which are prime candidates for disconnection.
Two primary strategic disconnections are considered:
Amide Bond Disconnection (Route A): The most apparent disconnection is at the amide bond (C-N bond) between the acyl group and the glycine (B1666218) nitrogen. This leads to two key precursors: 4-aminophenylacetic acid and ethyl glycinate (B8599266). This is a common and straightforward approach in peptide synthesis.
Ester Bond Disconnection (Route B): Alternatively, the ethyl ester can be disconnected, leading to (2-(4-aminophenyl)acetyl)glycine (B13584757) and ethanol (B145695). This route would require the synthesis of the N-acylated amino acid first, followed by esterification.
A further disconnection in Route A on the 4-aminophenylacetic acid precursor suggests that it can be derived from 4-nitrophenylacetic acid through the reduction of the nitro group. This is a common strategy to introduce an aromatic amine, as the nitro group is deactivating and less prone to side reactions during preceding synthetic steps.
Direct Chemical Synthesis Approaches
The direct chemical synthesis of this compound can be achieved through several established protocols, primarily involving the formation of the ester and amide bonds.
The ethyl ester moiety is typically introduced by using a pre-synthesized ethyl glycinate. The most common method for preparing ethyl glycinate is the Fischer esterification of glycine. This acid-catalyzed reaction involves heating glycine in ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. granthaalayahpublication.org
The central step in the synthesis is the formation of the amide bond between the carboxylic acid of the phenylacetic acid moiety and the amino group of ethyl glycinate. Several strategies can be employed for this transformation.
Coupling Reagents: The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that produces water. Therefore, coupling reagents are often used to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently used for this purpose, often in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and suppress side reactions. mdpi.com The reaction is typically carried out in an inert solvent like acetonitrile (B52724). mdpi.com
Activated Esters: The carboxylic acid can be converted into a more reactive form, such as an activated ester, which then readily reacts with the amine. While not explicitly detailed for this specific synthesis in the provided context, this is a general and effective method.
Schotten-Baumann Condensation: This method typically involves the reaction of an amine with an acid chloride under basic conditions. In the context of synthesizing the target molecule, 4-aminophenylacetic acid would first need to be converted to its acid chloride, for example, by using thionyl chloride. This highly reactive acid chloride can then be reacted with ethyl glycinate in the presence of a base to form the amide bond. Care must be taken to protect the amino group on the phenylacetyl moiety or to use a large excess of the amine reactant.
The following table summarizes common coupling agents used in amide bond formation:
| Coupling Reagent | Additive/Co-reagent | Typical Solvent |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP (4-dimethylaminopyridine) | Acetonitrile (MeCN) mdpi.com |
| HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | Dimethylformamide (DMF) |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Dichloromethane (B109758) (DCM) |
This table is generated based on common laboratory practices in organic synthesis.
There are two main pathways for introducing the 4-aminophenylacetyl group:
Direct Coupling with 4-aminophenylacetic acid: This approach involves the direct coupling of 4-aminophenylacetic acid with ethyl glycinate. However, the presence of the free amino group on 4-aminophenylacetic acid can lead to self-polymerization or other side reactions. Therefore, protection of this amino group (e.g., as a Boc or Cbz derivative) is often necessary before the coupling reaction, followed by a deprotection step.
Coupling with 4-nitrophenylacetic acid followed by reduction: A more common and often higher-yielding approach is to first synthesize ethyl (2-(4-nitrophenyl)acetyl)glycinate. This intermediate is formed by coupling 4-nitrophenylacetic acid with ethyl glycinate. The nitro group is then reduced to the target amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin and HCl). orgsyn.orggoogle.com
The following table outlines common methods for the reduction of aromatic nitro groups:
| Reagent/Catalyst | Hydrogen Source | Typical Solvent |
| Palladium on Carbon (Pd/C) google.com | Hydrogen gas or a transfer agent (e.g., ammonium (B1175870) formate) google.com | Ethanol or Methanol (B129727) google.com |
| Tin (Sn) | Hydrochloric Acid (HCl) orgsyn.org | Ethanol |
| Iron (Fe) | Acetic Acid or Ammonium Chloride | Water/Ethanol |
| Sodium Dithionite (Na2S2O4) | - | Water/Methanol |
This table is generated based on established chemical reduction methods.
Chemo-Enzymatic and Biocatalytic Pathways
Chemo-enzymatic and biocatalytic methods offer greener and more selective alternatives to traditional chemical synthesis.
Enzymes, particularly lipases and proteases, can be used to catalyze the formation of amide and ester bonds, often with high selectivity and under mild reaction conditions.
Enzyme-Catalyzed Amide Formation: Lipases, such as immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435), have been shown to catalyze the direct aminolysis of esters to form amides. nih.gov This suggests a potential biocatalytic route where an ethyl ester of 4-aminophenylacetic acid could be directly reacted with ethyl glycinate, catalyzed by a lipase. Furthermore, enzymes known as glycine N-acylases are specialized in the acylation of glycine, indicating a natural precedent for such transformations. semanticscholar.org These enzymatic methods are advantageous as they are often performed in aqueous systems or with minimal use of organic solvents, aligning with the principles of green chemistry. researchgate.net
Enzyme-Catalyzed Ester Synthesis: While the primary focus is often on amide bond formation, lipases are also widely used for the synthesis of esters through esterification or transesterification. mdpi.com In principle, an enzymatic approach could be used for the esterification of (2-(4-aminophenyl)acetyl)glycine to yield the final product.
The application of biocatalysis in the synthesis of this specific molecule is an area of ongoing research, with the potential to develop more sustainable and efficient manufacturing processes.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, each step of the proposed synthetic route can be fine-tuned.
For the amide bond formation, key parameters to optimize include the choice of coupling agents and the reaction temperature. While the acyl chloride method is robust, other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) could be explored to potentially improve yields and reduce side reactions. The reaction temperature and time would also need to be carefully controlled to prevent any degradation of the starting materials or products.
In the nitro group reduction step, the choice of catalyst and solvent system, as well as the reaction pressure and temperature, are crucial variables. For catalytic hydrogenation, the catalyst loading (e.g., 5% or 10% Pd/C) and hydrogen pressure can be varied to achieve complete reduction in a minimal amount of time. google.com The solvent choice can also influence the reaction rate and selectivity. For reductions using metals in acidic media, the concentration of the acid and the reaction temperature are important parameters to control. An optimization process for a similar reduction involved refluxing with iron powder and ammonium chloride in an ethanol/water mixture for a specific duration to achieve a good yield. mdpi.comresearchgate.net A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound.
Table 1: Potential Parameters for Optimization
| Reaction Step | Parameter to Optimize | Potential Variations | Desired Outcome |
|---|---|---|---|
| Amide Bond Formation | Coupling Agent | SOCl₂, Oxalyl Chloride, HATU, HBTU | High yield, minimal side products |
| Solvent | Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide | Good solubility of reactants, easy work-up | |
| Temperature | 0 °C to room temperature | Prevent degradation, control reaction rate | |
| Nitro Group Reduction | Reducing Agent/Catalyst | Pd/C, SnCl₂/HCl, Fe/CH₃COOH, Fe/NH₄Cl | High yield, selective reduction |
| Solvent | Methanol, Ethanol, Ethyl acetate (B1210297), Water mixtures | Good hydrogen solubility, catalyst stability | |
| Pressure (for hydrogenation) | 1 atm to 50 psi | Faster reaction rate | |
| Temperature | Room temperature to reflux | Complete conversion |
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of safer solvents, minimization of waste, and the use of catalytic reagents.
In the proposed synthesis, the use of hazardous reagents like thionyl chloride could potentially be replaced with greener alternatives. For the reduction of the nitro group, catalytic hydrogenation is considered a green method as it utilizes a catalytic amount of palladium and produces water as the main byproduct. google.com The use of iron in acetic acid or with ammonium chloride is also considered a greener alternative to other reducing agents like tin(II) chloride, as iron is more abundant and less toxic. mdpi.comresearchgate.net
Solvent choice is another critical aspect. Whenever possible, solvents should be selected based on their low toxicity, biodegradability, and recyclability. For instance, exploring the use of ethanol or water as solvents, as demonstrated in the synthesis of a similar compound, would be a step towards a greener process. mdpi.comresearchgate.net Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. rsc.org The application of these principles would lead to a more sustainable and environmentally friendly synthesis of this compound.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Use of Catalytic Reagents | Employing Pd/C for hydrogenation | Reduces stoichiometric waste, high atom economy |
| Use of Safer Solvents | Using ethanol, water, or solvent-free conditions | Reduced toxicity and environmental impact |
| Energy Efficiency | Exploring microwave-assisted reactions | Reduced reaction times and energy consumption |
| Use of Renewable Feedstocks | Starting from bio-based materials if possible | Reduced reliance on fossil fuels |
| Waste Prevention | Optimizing reactions for high yields and selectivity | Minimizes the generation of byproducts |
Novel Synthetic Routes and Method Development
The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and introducing new functionalities. For this compound, several modern synthetic methodologies could be explored.
One potential novel approach could involve a one-pot synthesis where the amidation and reduction steps are combined. This would streamline the process and reduce the need for isolation and purification of intermediates.
Another area of development could be the use of enzymatic or biocatalytic methods. researchgate.net Enzymes can offer high selectivity and operate under mild reaction conditions, aligning well with green chemistry principles. For instance, a lipase could potentially be used for the amidation step, while a nitroreductase could be employed for the selective reduction of the nitro group. The use of microbial catalysts, such as Baker's Yeast, has been reported for the synthesis of related aminophenyl compounds. jacsdirectory.com
Furthermore, flow chemistry presents a promising avenue for the continuous and scalable synthesis of the target compound. Flow reactors can offer precise control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous reactions like catalytic hydrogenation.
Recent research has also focused on the development of new coupling reactions and cyclization methods involving ethyl glycinate, which could potentially be adapted to create novel analogs of the target compound. researchgate.net These advanced synthetic strategies could lead to more efficient, sustainable, and versatile methods for the preparation of this compound and its derivatives.
Advanced Analytical and Spectroscopic Characterization Techniques
Principles and Methodologies for Structure Elucidation
Structural elucidation is achieved by integrating data from various spectroscopic methods. Each technique offers unique insights into the molecular framework, and together they provide a comprehensive structural profile. Due to the limited availability of published experimental data for this specific molecule, the following sections are based on established principles and predicted values derived from spectral data of analogous structures and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) for Ethyl (2-(4-aminophenyl)acetyl)glycinate in a solvent like CDCl₃ are detailed below.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -CH₃ | ~1.25 | Triplet | 3H | Ethyl group methyl |
| Ar-CH₂- | ~3.50 | Singlet | 2H | Methylene (B1212753) adjacent to aromatic ring |
| -NH-CH₂- | ~4.05 | Doublet | 2H | Glycinate (B8599266) methylene |
| -O-CH₂- | ~4.18 | Quartet | 2H | Ethyl group methylene |
| Ar-NH₂ | ~3.70 | Broad Singlet | 2H | Aromatic amine |
| Ar-H (ortho to NH₂) | ~6.65 | Doublet | 2H | Aromatic protons |
| Ar-H (meta to NH₂) | ~7.00 | Doublet | 2H | Aromatic protons |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts provide a map of the carbon skeleton.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| -C H₃ | ~14.2 | Ethyl group methyl |
| Ar-C H₂- | ~44.5 | Methylene adjacent to aromatic ring |
| -NH-C H₂- | ~41.5 | Glycinate methylene |
| -O-C H₂- | ~61.5 | Ethyl group methylene |
| Ar-C (meta to NH₂) | ~130.0 | Aromatic carbons |
| Ar-C (ortho to NH₂) | ~115.5 | Aromatic carbons |
| Ar-C (ipso, C-CH₂) | ~127.0 | Aromatic carbon |
| Ar-C (ipso, C-NH₂) | ~145.0 | Aromatic carbon |
| Amide C =O | ~169.5 | Amide carbonyl |
2D NMR Techniques: To confirm the assignments from 1D spectra, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, for instance, between the -O-CH₂- quartet and the -CH₃ triplet of the ethyl group, and between the amide -NH- and the glycinate -NH-CH₂-.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would correlate directly bonded protons and carbons, confirming the assignments of each C-H pair.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, helping to determine the molecule's preferred conformation in solution.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule. spectroscopyonline.comlibretexts.org The key absorptions expected for this compound are summarized below. orgchemboulder.comvscht.czwpmucdn.comorgchemboulder.compressbooks.pubacs.orgspcmc.ac.innih.gov
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| ~3300 | Medium | N-H Stretch | Secondary Amide |
| 3030 | Medium-Weak | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1660 | Strong | C=O Stretch (Amide I Band) | Secondary Amide |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine |
| ~1610, ~1515 | Medium | C=C Stretch | Aromatic Ring |
| ~1540 | Medium | N-H Bend (Amide II Band) | Secondary Amide |
| 1300 - 1200 | Strong | C-O Stretch | Ester |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other less polar bonds.
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): For the molecular formula C₁₂H₁₆N₂O₃, the calculated monoisotopic mass is 236.1161 Da. HRMS using a technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to 237.1239, confirming the elemental composition.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. A plausible fragmentation pathway would involve the cleavage of the amide and ester bonds. libretexts.orgunl.pt
Predicted MS/MS Fragmentation Data
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
|---|---|---|---|
| 237.1239 | 191.0971 | C₂H₅OH (46.0262) | Loss of ethanol (B145695) from the ethyl ester |
| 237.1239 | 164.0760 | C₂H₅NO₂ (73.0402) | Cleavage of the amide bond, loss of ethyl glycinate moiety |
| 237.1239 | 120.0813 | C₇H₆NO (120.0449) | Cleavage of the bond between the two methylene groups |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-aminophenyl chromophore is expected to dominate the spectrum of this compound. Based on data for similar aniline (B41778) derivatives, two primary absorption bands are predicted in a solvent like methanol (B129727) or ethanol. acs.orgnih.govsemanticscholar.org
Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| ~240 | High | π → π* |
Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state. The resulting crystal structure would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine and amide N-H groups and the carbonyl oxygens, which dictate the crystal packing arrangement.
Chromatographic Purity Assessment and Separation Methodologies
Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for the purity analysis of moderately polar organic compounds like this compound. creative-proteomics.comwikipedia.orghawachhplccolumn.comuhplcs.comjordilabs.com A typical RP-HPLC method would involve:
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) bonded silica (B1680970).
Mobile Phase: A polar solvent mixture, typically consisting of water (often with a pH modifier like 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol.
Elution: A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of the organic modifier, would likely be used to effectively elute the compound and any impurities with different polarities.
Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~240 nm) would be used for detection.
Purity would be determined by integrating the peak area of the chromatogram. A pure sample would exhibit a single major peak, and its purity would be expressed as a percentage of the total integrated peak area.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of and quantifying compounds like this compound. A typical HPLC analysis for a molecule with its aromatic and polar characteristics would likely employ a reversed-phase method.
General Approach: A C18 stationary phase is commonly the first choice for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-modifying buffer like phosphate (B84403) or formate) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from more polar or less polar impurities. Detection would most suitably be achieved using a UV detector, leveraging the aromatic aminophenyl ring's chromophore, likely at a wavelength between 230-280 nm.
Illustrative HPLC Parameters:
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid, qualitative method for monitoring reaction progress, identifying fractions from column chromatography, and making a preliminary assessment of purity. For this compound, a silica gel plate would be the standard stationary phase due to the compound's polarity.
General Approach: The choice of mobile phase (eluent) is critical and would involve a mixture of a more polar solvent and a less polar solvent to achieve an optimal retention factor (Rf) of approximately 0.3-0.5. Common solvent systems for compounds of similar polarity include mixtures of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. Visualization of the spots on the TLC plate could be achieved under UV light (254 nm) due to the aromatic ring. Staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) (if the primary amine is exposed or hydrolyzed) could also be used for visualization.
Illustrative TLC Parameters:
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf | ~0.4 (highly dependent on exact solvent system) |
Column Chromatography and Flash Purification Techniques
For the purification of this compound on a larger scale than analytical HPLC, column chromatography or its faster variant, flash chromatography, would be employed. These techniques are essential for isolating the compound from starting materials, byproducts, and other impurities after a chemical synthesis.
General Approach: Similar to TLC, silica gel is the most probable stationary phase. The solvent system developed for TLC is often adapted for column chromatography. A typical mobile phase would be a mixture of ethyl acetate and hexane. The purification process would start with a lower polarity eluent (higher percentage of hexane) to allow strongly retained impurities to bind to the column, followed by a gradual increase in polarity (increasing the percentage of ethyl acetate) to elute the target compound. Fractions would be collected and analyzed by TLC to identify those containing the pure product.
Illustrative Column Chromatography Parameters:
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting with 20% Ethyl Acetate) |
| Fraction Analysis | TLC with UV visualization |
Preparative Chromatography for Isolation
For obtaining highly pure samples of this compound, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
General Approach: The conditions (column chemistry, mobile phase) are typically scaled up from a successfully developed analytical HPLC method. A reversed-phase C18 column with a wider diameter would be used. The mobile phase would still likely be a water/acetonitrile or water/methanol system. The goal is to inject a concentrated solution of the crude product and collect the eluting peak corresponding to the pure compound, guided by UV detection. The collected fractions are then evaporated to yield the purified solid.
Illustrative Preparative Chromatography Parameters:
| Parameter | Typical Condition |
|---|---|
| Column | Preparative Reversed-phase C18 (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase | Isocratic or shallow gradient of Water/Acetonitrile |
| Flow Rate | 15-25 mL/min |
| Loading | Milligram to gram scale depending on column size and separation efficiency |
| Detection | UV at 254 nm |
Computational and Theoretical Investigations of Ethyl 2 4 Aminophenyl Acetyl Glycinate
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like Ethyl (2-(4-aminophenyl)acetyl)glycinate. These calculations can provide a wealth of information about the molecule's geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule such as this compound, which has several rotatable bonds, conformational analysis is essential to identify the global minimum energy conformation as well as other low-energy isomers. This process involves systematically rotating the rotatable bonds and performing geometry optimization at each step to find the most stable arrangement of atoms. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N (amine) | ~1.40 Å | |
| C=O (amide) | ~1.23 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | C-N-H (amine) | ~112° |
| C-C-N (amide) | ~115° | |
| Dihedral Angle | C-C-C-N | Varies with conformation |
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. youtube.com DFT calculations provide information about the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov The distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl group, while the LUMO may be distributed over the acetyl and glycinate (B8599266) portions containing carbonyl groups.
Table 2: Illustrative Molecular Orbital Properties of this compound
| Property | Description | Calculated Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT calculations can accurately predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming the structure of a synthesized compound. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These predicted spectra can then be compared with experimental data to validate the proposed structure. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can provide insights into its dynamic behavior, such as its conformational flexibility in different environments (e.g., in a solvent or interacting with a biological target). These simulations can reveal how the molecule folds and changes its shape, which is crucial for understanding its interactions with other molecules.
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other molecules.
Transition State Analysis
To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. DFT calculations can be used to locate and characterize transition state structures. By analyzing the vibrational frequencies of the transition state, it can be confirmed that it is a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.
Lack of Publicly Available Research Hinders Comprehensive Computational Analysis of this compound
This absence of dedicated research prevents a detailed analysis and discussion within the requested framework of "." Consequently, the subsections concerning Energy Profiles of Chemical Transformations, Structure-Reactivity Relationship Studies, and Intermolecular Interactions and Solvation Effects cannot be populated with the specific, data-driven, and scientifically accurate content as per the user's instructions.
While computational chemistry is a powerful tool for elucidating the properties and behaviors of molecules, its application to this compound appears to be an unexplored area in the public domain. Future research initiatives would be necessary to generate the data required for a thorough computational and theoretical characterization of this compound.
Chemical Reactivity and Derivatization of Ethyl 2 4 Aminophenyl Acetyl Glycinate
Reactions at the Ester Moiety (e.g., Transesterification, Hydrolysis for Synthetic Purposes)
The ethyl ester group in Ethyl (2-(4-aminophenyl)acetyl)glycinate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are fundamental in modifying the pharmacokinetic or physicochemical properties of the molecule.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting the parent compound with a higher boiling point alcohol, such as benzyl (B1604629) alcohol, under acidic conditions would yield the corresponding benzyl ester. This transformation can be driven to completion by removing the ethanol (B145695) byproduct. masterorganicchemistry.com Basic conditions, employing an alkoxide like sodium methoxide (B1231860) in methanol (B129727), would result in the formation of the methyl ester. masterorganicchemistry.com The choice of alcohol allows for the introduction of a wide variety of ester functionalities, which can influence the molecule's solubility, stability, and biological activity.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (2-(4-aminophenyl)acetyl)glycine (B13584757), under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution. Base-mediated hydrolysis, or saponification, is usually carried out at room temperature or with gentle heating using a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Enzymatic hydrolysis, for example using carboxypeptidase A, can also be employed for the selective cleavage of the ester bond under mild conditions. nih.govnih.gov The resulting carboxylic acid is a key intermediate for further derivatization, such as amide bond formation with various amines.
| Reaction | Reagents and Conditions | Product |
| Transesterification | R'OH, H⁺ or R'O⁻ | This compound with R' replacing ethyl |
| Hydrolysis | H₃O⁺, heat or 1. NaOH, H₂O 2. H₃O⁺ | (2-(4-aminophenyl)acetyl)glycine |
Transformations of the Amide Bond (e.g., N-Alkylation, N-Acylation for derivatization)
The secondary amide linkage within the glycinate (B8599266) portion of the molecule offers another site for chemical modification, although it is generally less reactive than the ester or the aromatic amine.
N-Alkylation: The nitrogen of the amide bond can be alkylated, though this often requires specific conditions to overcome the reduced nucleophilicity of the amide nitrogen. Methods such as the Fukuyama-Mitsunobu reaction can be employed for the N-alkylation of amides on solid support, which could be adapted for the solution-phase synthesis with this compound. researchgate.net This would involve the introduction of various alkyl or aryl groups, potentially altering the conformational preferences and biological activity of the molecule. Peptoids, or poly-N-substituted glycines, are synthesized through a submonomer method that involves acylation followed by displacement with a primary amine, which is a form of N-alkylation. escholarship.org This highlights the feasibility of modifying the amide nitrogen.
N-Acylation: While direct N-acylation of an already formed amide is challenging, it is possible under certain conditions. More commonly, derivatives are prepared by first synthesizing N-acylated glycine (B1666218) ethyl esters and then coupling them with 4-aminophenylacetic acid. rsc.org However, direct acylation of the amide nitrogen in the parent molecule could potentially be achieved using highly reactive acylating agents under forcing conditions. The replacement of the N-H proton with an acyl group would significantly alter the electronic and steric properties of the molecule. nih.gov
| Transformation | Potential Reagents and Conditions | Resulting Moiety |
| N-Alkylation | Alkyl halide, strong base; or Mitsunobu conditions (ROH, DEAD, PPh₃) | N-alkylated amide |
| N-Acylation | Acyl halide or anhydride (B1165640) with a strong base or catalyst | N-acylated amide (imide) |
Reactivity of the Aromatic Amine Group (e.g., Diazotization, Electrophilic Aromatic Substitution, Amine Alkylation/Acylation)
The primary aromatic amine is a highly versatile functional group that can undergo a wide array of chemical transformations.
Diazotization: The aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. organic-chemistry.orguobaghdad.edu.iq The resulting diazonium salt is a valuable intermediate that can be subjected to a variety of nucleophilic substitution reactions, known as Sandmeyer or related reactions. For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would introduce chloro, bromo, or iodo substituents onto the aromatic ring, respectively. organic-chemistry.org The diazonium group can also be replaced by a hydroxyl, cyano, or hydrogen atom, providing access to a wide range of substituted phenylacetic acid derivatives.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, under strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) ion, which is a deactivating meta-directing group. To control the reactivity and regioselectivity, the amine is often first acylated to form an amide. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent polysubstitution and other side reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Amine Alkylation/Acylation: The aromatic amine can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield Ethyl (2-(4-acetamidophenyl)acetyl)glycinate. This transformation is often used as a protecting group strategy during other synthetic steps or to modify the biological properties of the molecule. mdpi.com
| Reaction | Reagents and Conditions | Product Functional Group |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) |
| Electrophilic Halogenation (on N-acylated derivative) | Br₂, FeBr₃ | Bromo-substituted aromatic ring |
| N-Acylation | Acyl chloride, pyridine | N-acylated aromatic amine |
| N-Alkylation | Alkyl halide, base | N-alkylated aromatic amine |
Reactions Involving the α-Carbon of the Glycinate Unit
The α-carbon of the glycinate unit, being adjacent to the ester carbonyl group, possesses acidic protons and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. msu.edulibretexts.org
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. researchgate.net This reaction allows for the introduction of various alkyl substituents at the α-position, leading to the synthesis of unnatural amino acid derivatives. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions such as self-condensation.
Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides to introduce an acyl group at the α-carbon, leading to the formation of β-keto ester derivatives. These derivatives are versatile synthetic intermediates. libretexts.org
| Reaction | Reagents and Conditions | Product Feature |
| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Alkyl group at the α-carbon |
| α-Acylation | 1. Strong base (e.g., LDA) 2. Acyl chloride (RCOCl) | Acyl group at the α-carbon |
Development of Derivatized Analogs for Research Probes
The diverse reactivity of this compound makes it an excellent starting material for the development of derivatized analogs for use as research probes. By strategically modifying the different functional groups, molecules can be synthesized with specific properties for various biological applications.
For instance, the aromatic amine can be used as a handle to attach fluorescent dyes, biotin, or other reporter groups. nih.gov This can be achieved by acylation of the amine with a derivative of the desired tag. Such labeled compounds can be used in fluorescence microscopy, flow cytometry, or affinity purification studies to investigate the localization and interactions of the parent molecule or its biological targets.
Furthermore, systematic derivatization of the ester, amide, and α-carbon positions can be used to generate a library of compounds for structure-activity relationship (SAR) studies. nih.gov For example, varying the ester group can modulate the cell permeability and hydrolysis rate of the compound. Modifying the amide bond or the α-carbon can influence the binding affinity and selectivity for a particular protein target. The development of such analogs is crucial for understanding the molecular pharmacology of this class of compounds and for the design of more potent and selective research tools.
Potential Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate or Building Block
The chemical structure of Ethyl (2-(4-aminophenyl)acetyl)glycinate offers multiple reactive sites, rendering it a highly versatile building block in organic synthesis. The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and Schiff base formation. The ethyl glycinate (B8599266) moiety provides a handle for peptide coupling and other ester-based transformations.
The 4-aminophenylacetic acid (4-APAA) portion of the molecule is a known peptide mimic and has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. srce.hrresearchgate.net For instance, the amino group can be readily acylated to introduce a variety of functional groups. The ethyl ester of p-aminophenylacetic acid can be prepared by refluxing p-aminophenylacetic acid in ethanol (B145695) with a strong acid catalyst. google.com This ester can then be further functionalized. For example, it can be acylated with acetic anhydride (B1165640) to produce ethyl 4-acetylaminophenylacetate. google.com
The glycinate portion, specifically ethyl glycinate, is a common building block in peptide synthesis and can be prepared through the esterification of glycine (B1666218). semanticscholar.orgorgsyn.orggoogle.com Its hydrochloride salt is a stable and commonly used form. orgsyn.orggoogle.com The reactivity of the amino group of the glycinate allows for the formation of amide bonds, extending the peptide-like chain. The ester group can be hydrolyzed or transesterified, offering further avenues for modification. The combination of these reactive centers in a single molecule allows for a stepwise and controlled synthesis of more complex structures.
Scaffold for Combinatorial Chemistry Libraries (non-drug discovery context)
The structural rigidity of the aromatic ring combined with the flexibility of the glycinate tail makes this compound an attractive scaffold for the generation of combinatorial libraries in materials science. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse but structurally related molecules. nih.govresearchgate.net While often employed in drug discovery, this methodology is increasingly used to discover new materials with desired properties.
Amino acid-based scaffolds are particularly useful for creating diverse molecular libraries due to the variety of available side chains and the well-established methods for peptide synthesis. nih.govmdpi.com By using this compound as the core structure, libraries of compounds can be generated by varying the substituents on the aromatic amine and by building different peptide-like chains from the glycinate terminus. These libraries could then be screened for properties relevant to materials science, such as liquid crystalline behavior, non-linear optical properties, or the ability to form specific supramolecular assemblies. The systematic variation of functionalities allows for the exploration of structure-property relationships. nih.gov
Incorporation into Supramolecular Assemblies and Functional Materials
The molecular structure of this compound is conducive to the formation of ordered supramolecular assemblies. These assemblies are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govbeilstein-journals.org The aromatic ring can participate in π-π stacking interactions, a key driving force in the self-assembly of many aromatic-peptide conjugates. rsc.orgnih.govrsc.org The amide linkage and the ester group can act as hydrogen bond donors and acceptors, further directing the self-assembly process.
The self-assembly of such molecules can lead to the formation of various nanostructures, including fibers, ribbons, and vesicles. nih.gov The properties of these materials are highly dependent on the molecular structure of the building blocks. By modifying the this compound core, it is possible to tune the properties of the resulting supramolecular materials.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability or other desirable properties. nih.govmerckmillipore.comdrugdesign.org this compound can be considered a dipeptide mimic, where the 4-aminophenylacetyl group replaces a natural amino acid residue. The incorporation of such unnatural amino acids is a common strategy in the design of peptidomimetics. nih.govmerckmillipore.comrsc.org
In the context of bio-inspired materials, these peptide mimics can be used to create novel materials with properties inspired by biological systems. For example, the self-assembly of peptide-based molecules is a fundamental principle in the formation of many biological structures. nih.gov By designing and synthesizing molecules like this compound and its derivatives, it is possible to create new materials that self-assemble into well-defined nanostructures with potential applications in areas such as catalysis or as templates for the growth of inorganic materials. The aromatic component can enhance the self-assembly process through π-stacking interactions. rsc.orgnih.gov
The bifunctional nature of this compound makes it a suitable candidate for use in polymeric systems, either as a monomer or as a modifying agent. The presence of both an amino group and an ester group allows for its incorporation into poly(ester amides) (PEAs). nih.govmdpi.comacs.orgrsc.orgresearchgate.net PEAs are a class of biodegradable polymers that combine the properties of polyesters and polyamides.
By reacting the amino group with a dicarboxylic acid and the ester group (after conversion to a carboxylic acid or through transesterification) with a diol, this compound can be incorporated into the main chain of a PEA. nih.govrsc.org The properties of the resulting polymer, such as its thermal stability and biodegradability, can be tailored by the choice of co-monomers. The aromatic ring in the this compound unit would be expected to increase the rigidity and thermal stability of the polymer.
Alternatively, the molecule could be used as a modifying agent to introduce specific functionalities into a pre-existing polymer. For example, the amino group could be used to graft the molecule onto a polymer with reactive side chains, thereby introducing a peptide-like functionality.
Applications as Ligands in Catalysis
The amino group and the ester functionality in this compound, along with the potential for modification of the aromatic ring, make it a candidate for the design of novel ligands for catalysis. Transition metal complexes with ligands containing nitrogen and oxygen donor atoms are widely used as catalysts in a variety of organic transformations. derpharmachemica.comnih.govsamipubco.comunsri.ac.idresearchgate.netmdpi.com
The amino group can be used to form Schiff base ligands by condensation with an aldehyde or ketone. samipubco.comunsri.ac.idresearchgate.netmdpi.com These Schiff base ligands can then coordinate to a variety of metal ions to form catalytically active complexes. The ester group could also participate in coordination, leading to a bidentate or tridentate ligand. The electronic and steric properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by introducing different substituents on the aromatic ring or by modifying the glycinate moiety. Such complexes could find applications in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net
Development of Chemical Probes for Mechanistic Studies (in vitro, non-biological context)
Chemical probes are molecules used to study and visualize processes in complex systems. Fluorescent probes are particularly useful for their high sensitivity and the ability to perform real-time measurements. Aminophenyl derivatives are known to be useful fluorophores and have been incorporated into chemical probes. mdpi.comnih.govjlu.edu.cnnih.gov
This compound can serve as a precursor for the synthesis of chemical probes for in vitro mechanistic studies in non-biological contexts. The aminophenyl group can be the basis for a fluorescent reporter. For example, it can be diazotized and coupled with other aromatic compounds to create azo dyes with interesting photophysical properties. Furthermore, the glycinate part of the molecule provides a convenient point of attachment for a reactive group that can covalently bind to an analyte of interest, or for a recognition element that can selectively interact with a target molecule. Such probes could be used, for example, to study reaction mechanisms in solution or to probe the properties of materials.
Data Tables
Table 1: Potential Reactions of this compound as a Synthetic Intermediate
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aromatic Amine | Acylation | N-acylated derivatives |
| Aromatic Amine | Diazotization/Coupling | Azo dyes |
| Aromatic Amine | Schiff Base Formation | Imines |
| Ethyl Ester | Hydrolysis | Carboxylic acid |
| Ethyl Ester | Transesterification | Different alkyl esters |
| Glycine Amine | Peptide Coupling | Dipeptide-like structures |
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Key Structural Features |
|---|---|---|
| Combinatorial Materials Science | Scaffold | Rigid aromatic core, flexible side chain |
| Supramolecular Assemblies | Building Block | Aromatic ring (π-stacking), amide/ester (H-bonding) |
| Peptide Mimetics | Dipeptide mimic | Aminophenylacetyl and glycinate moieties |
Future Research Directions and Outlook
Exploration of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on Ethyl (2-(4-aminophenyl)acetyl)glycinate should prioritize the development of sustainable and atom-economical synthetic routes. Traditional multi-step syntheses often generate significant chemical waste and may utilize hazardous reagents. Therefore, the exploration of greener alternatives is paramount.
Key research areas could include:
Catalytic C-H Activation: Direct functionalization of the aromatic C-H bonds of aniline (B41778) derivatives to introduce the acetylglycinate side chain would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. acs.org
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Linear Synthesis | Stepwise construction of the molecule | Well-established reactions | Low atom economy, significant waste |
| Convergent Synthesis | Synthesis of key fragments followed by coupling | Higher overall yield, easier purification | May still involve multiple steps |
| Catalytic C-H Activation | Direct functionalization of the aniline ring | High atom economy, reduced steps | Catalyst development, regioselectivity |
| One-Pot Reaction | Combination of multiple steps in a single vessel | Reduced workup, time and resource efficient | Compatibility of reagents and conditions |
| Biocatalytic Synthesis | Use of enzymes for specific transformations | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and availability |
Advancements in High-Throughput Screening for Reaction Discovery (non-biological)
High-throughput experimentation (HTE) has revolutionized the discovery and optimization of chemical reactions. acs.orgchemrxiv.orgsigmaaldrich.comresearchgate.netyoutube.com Applying HTE to the synthesis of this compound and its derivatives can accelerate the identification of optimal reaction conditions and novel transformations.
Future research in this area should focus on:
Miniaturized Reaction Platforms: Utilizing microtiter plates and microfluidic devices to perform a large number of reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperature. youtube.com
Rapid Analytical Techniques: Employing rapid analytical methods like mass spectrometry and high-performance liquid chromatography (HPLC) for the quick analysis of reaction outcomes.
Automated Data Analysis: Implementing automated data analysis pipelines to process the large datasets generated from HTE, enabling the rapid identification of promising reaction conditions.
Table 2 illustrates a hypothetical high-throughput screening campaign for the synthesis of this compound.
Table 2: Hypothetical High-Throughput Screening for a Key Coupling Step
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Palladium(II) acetate (B1210297) | Triphenylphosphine | Toluene | 80 | 45 |
| Palladium(II) acetate | Xantphos | Dioxane | 100 | 78 |
| Copper(I) iodide | 1,10-Phenanthroline | DMF | 120 | 62 |
| Nickel(II) chloride | Bipyridine | Acetonitrile (B52724) | 80 | 55 |
Integration of Machine Learning and AI in Molecular Design and Synthesis Prediction
Key applications include:
De Novo Molecular Design: Using generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel molecules based on the this compound scaffold with desired properties. youtube.comnih.gov
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to predict viable synthetic pathways for newly designed molecules, thereby assessing their synthetic feasibility. chemcopilot.compharmafeatures.comengineering.org.cnquantumzeitgeist.com
Property Prediction: Training ML models to predict the physicochemical and material properties of virtual compounds, allowing for the prioritization of candidates for synthesis.
Development of Advanced Analytical Methodologies for Complex Systems
The synthesis and application of this compound may involve complex reaction mixtures or matrices. Advanced analytical methodologies are crucial for detailed characterization and quality control.
Future research should focus on:
Real-time Reaction Monitoring: Utilizing in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, coupled with mass spectrometry, to monitor reaction progress in real-time, providing valuable kinetic and mechanistic insights. acs.orgnih.govadvion.com
Hyphenated Chromatographic Techniques: Employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the separation and identification of impurities and by-products. ijpsjournal.comonlineorganicchemistrytutor.comnih.gov
Advanced NMR Spectroscopy: Using two-dimensional NMR techniques to unambiguously determine the structure of the compound and any potential isomers. magritek.comcreative-biostructure.comwikipedia.orgnih.govrsc.org
Table 3 outlines a selection of advanced analytical techniques and their potential applications in the study of this compound.
Table 3: Advanced Analytical Methodologies
| Analytical Technique | Application | Information Obtained |
|---|---|---|
| Real-time Mass Spectrometry | Reaction Monitoring | Reaction kinetics, intermediate identification |
| LC-MS/MS | Purity Analysis | Identification and quantification of impurities |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals, connectivity |
| High-Resolution Mass Spectrometry | Molecular Formula Determination | Accurate mass measurement for elemental composition |
Broadening the Scope of Non-Clinical Applications in Emerging Fields
The unique chemical structure of this compound suggests potential for its application in various non-clinical emerging fields.
Prospective areas of exploration include:
Materials Science: The aminophenyl group can be a precursor for the synthesis of novel polymers and materials with interesting electronic or optical properties. lsu.edunih.govfrontiersin.org For instance, it could be incorporated into polyamides or polyimides to enhance their thermal stability or solubility. The aromatic amine also offers a site for derivatization to create materials with tailored functionalities.
Optoelectronics: Aminophenyl-containing compounds have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comresearchgate.netgoogle.com The electronic properties of this compound could be tuned through chemical modification for such applications.
Coordination Chemistry: The glycine (B1666218) moiety and the amino group can act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.
Q & A
Q. What are the most reliable synthetic routes for preparing Ethyl (2-(4-aminophenyl)acetyl)glycinate, and how can reaction yields be optimized?
-
Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF). For example, glycine ethyl ester derivatives are typically reacted with activated carboxylic acid intermediates (e.g., brominated or substituted aryl-acetyl precursors) under mild basic conditions (pH 8–9). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl components) and extended reaction times (12–24 hours) . Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate and aqueous phases) and column chromatography ensures high purity (>95%) .
-
Key Data :
- Typical yields: 42–95% depending on substituents and reaction conditions .
- Critical parameters: pH control, solvent choice, and activation of carboxyl groups .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR : H and C NMR to verify the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and aryl-acetyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .
- IR : Confirm ester carbonyl (C=O stretch at ~1730–1750 cm) and amide bonds (N–H bend at ~1550–1650 cm) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to validate molecular ion peaks and isotopic patterns (e.g., [M+H] or [M+Na]) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 58.13% vs. 58.03% in derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from impurities, tautomerism, or solvent effects. For example:
-
Tautomeric equilibria : Aryl-acetyl groups may exhibit keto-enol tautomerism, causing split peaks in H NMR. Use deuterated DMSO or CDCl to stabilize the dominant form .
-
Impurity identification : Compare HPLC retention times with standards and employ gradient elution (e.g., 10–90% acetonitrile in water) to isolate byproducts .
-
Dynamic effects : Variable-temperature NMR can distinguish conformational isomers (e.g., rotamers in ester groups) .
- Case Study :
In , a derivative showed a melting point >300°C, conflicting with typical ranges (180–250°C). This was attributed to strong intermolecular hydrogen bonding in the solid state, verified via X-ray crystallography .
- Case Study :
Q. What strategies are effective for mechanistic studies of this compound in ring-closing metathesis or cyclization reactions?
- Methodological Answer : For cyclization reactions (e.g., forming azaphosphine or triazolo-pyrazine derivatives):
-
Catalyst selection : Grubbs first-generation catalyst facilitates ring-closing metathesis of allyl/phosphoryl glycinate precursors .
-
Kinetic monitoring : Use P NMR to track phosphorus-containing intermediates or LC-MS to detect transient species .
-
Computational modeling : DFT (Density Functional Theory) calculations predict transition states and regioselectivity in heterocycle formation .
- Key Data :
-
Critical factors: Solvent polarity (e.g., acetonitrile vs. ethanol) and steric hindrance at reaction sites .
Q. How can researchers troubleshoot low yields in hydrazine or aldehyde coupling reactions involving this compound?
- Methodological Answer : Common issues and solutions:
-
Hydrazine incompatibility : Use absolute ethanol to minimize side reactions (e.g., hydrolysis of ester groups). Piperidine additives can catalyze Schiff base formation with aldehydes .
-
Byproduct formation : Employ scavenger resins (e.g., polymer-bound cyanoborohydride) to trap unreacted aldehydes .
-
Temperature control : Reactions at 0–5°C suppress decomposition of sensitive intermediates (e.g., azide precursors) .
- Case Study :
In , coupling 4-aminobenzenethiol with chloroethylacetate required excess KCO (1.5 eq.) and DMF as a solvent to achieve 95% yield, avoiding thiol oxidation .
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
